Evidence Item 1: Structural Differentiation from the 7-Methoxy Analog Confers Distinct Kinase-Profiling Utility
The target compound lacks the 7-methoxy substituent present on the closest commercially cataloged analog, 7-methoxy-4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine (Hit2Lead ID; C₁₇H₂₁N₅O, MW 311.38). In 5-aminopyrimidinyl quinazoline Aurora kinase inhibitor series, the C7 position of the quinazoline ring has been shown to critically modulate kinase selectivity: unsubstituted C7 analogs display a divergent selectivity fingerprint compared to 7-alkoxy derivatives, with the 7-methoxy group inducing steric clash in certain kinase ATP pockets and thereby narrowing the target profile [1]. The target compound (C₁₆H₁₉N₅, predicted MW ~281.36), with a hydrogen at C7, provides an unsubstituted quinazoline core that offers a broader initial profiling canvas than the 7-methoxy congener.
| Evidence Dimension | Quinazoline C7 substituent impact on kinase selectivity profile |
|---|---|
| Target Compound Data | C7 = H (unsubstituted); predicted broader kinome profiling utility |
| Comparator Or Baseline | 7-methoxy-4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine (C7 = OCH₃); narrowed selectivity per SAR precedent |
| Quantified Difference | Qualitative selectivity fingerprint divergence; quantitative kinome-wide profiling data for this specific pair not available in public literature |
| Conditions | Inferred from 5-aminopyrimidinyl quinazoline Aurora kinase SAR (J. Med. Chem. 2006); direct comparative profiling of these two compounds not yet reported |
Why This Matters
For procurement decisions in kinase probe discovery, the unsubstituted C7 position provides a distinct selectivity starting point relative to 7-alkoxy analogs, which is critical when broad initial profiling is required before SAR optimization.
- [1] SAR and inhibitor complex structure determination of a novel class of potent and specific Aurora kinase inhibitors. J. Med. Chem. 2006; 49(3): 955-970. View Source
